6-Chloro-7-methyl-7H-purin-8(9H)-one

Vue d'ensemble

Description

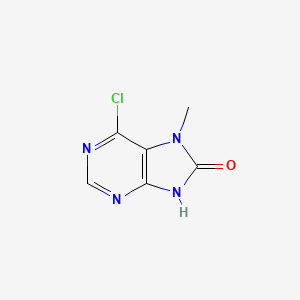

6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

7-methyl-7H-purin-8(9H)-one+SOCl2→this compound+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of 6-amino-7-methyl-7H-purin-8(9H)-one, 6-methoxy-7-methyl-7H-purin-8(9H)-one, etc.

Oxidation: Formation of this compound-2,3-dione.

Reduction: Formation of 6-chloro-7-methyl-7H-dihydropurin-8(9H)-one.

Applications De Recherche Scientifique

6-Chloro-7-methyl-7H-purin-8(9H)-one has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can intercalate into DNA or RNA, disrupting their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloropurine: Lacks the methyl group at the 7-position.

7-Methylpurine: Lacks the chlorine atom at the 6-position.

8-Oxo-7-methylguanine: Contains an oxo group at the 8-position instead of a chlorine atom at the 6-position.

Uniqueness

6-Chloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both a chlorine atom at the 6-position and a methyl group at the 7-position, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .

Activité Biologique

6-Chloro-7-methyl-7H-purin-8(9H)-one is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound exhibits a variety of interactions with biological macromolecules, making it a subject of interest for therapeutic applications, including antiviral and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 188.61 g/mol. Its structure features a chlorine atom at the 6-position and a methyl group at the 7-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and nucleic acids. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it has been shown to intercalate into DNA or RNA, disrupting their structural integrity and function.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Activity : In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of various purine derivatives, including this compound, against human cancer cell lines such as HeLa and A549. The results indicated significant inhibition of cell growth at micromolar concentrations .

- Proteomic Analysis : Another research utilized chemical proteomics to explore the selectivity profiles of kinase inhibitors like this compound in living systems. The findings suggested that this compound could differentially target specific kinases, highlighting its potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other purine derivatives:

| Compound Name | Molecular Structure | Key Difference |

|---|---|---|

| 6-Chloropurine | Lacks methyl group at the 7-position | Less potent in enzyme inhibition |

| 7-Methylpurine | Lacks chlorine atom at the 6-position | Different interaction profile |

| 8-Oxo-7-methylguanine | Contains oxo group at the 8-position | Distinct biological activity |

Propriétés

IUPAC Name |

6-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNNYQNAUVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.